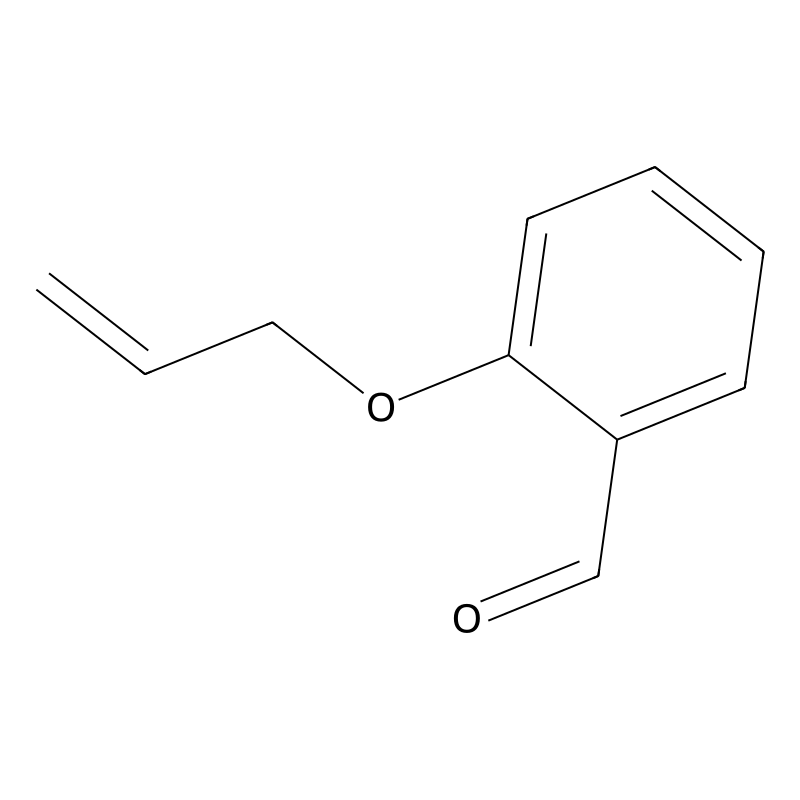

2-(Allyloxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of bioactive compounds

-(Allyloxy)benzaldehyde can serve as a building block for the synthesis of various bioactive molecules, including:

- Heterocyclic compounds: These are organic compounds containing atoms other than carbon in their rings. Studies have explored the use of 2-(allyloxy)benzaldehyde in the synthesis of heterocycles with potential antitumor and antimicrobial activities [].

- Chalcones: These are a class of natural products with various biological properties. Research has investigated the synthesis of chalcones derived from 2-(allyloxy)benzaldehyde, exhibiting potential anti-inflammatory and antioxidant effects.

2-(Allyloxy)benzaldehyde is an organic compound with the molecular formula CHO and a molecular weight of approximately 162.19 g/mol. It is classified as an aromatic aldehyde due to the presence of both an aldehyde functional group and an allyloxy substituent on the benzene ring. The compound is characterized by its colorless liquid form and has a boiling point ranging from 129 to 132 °C . Its structure features a benzene ring with an allyloxy group (–OCHCH=CH) attached to the second carbon, making it a derivative of benzaldehyde.

- Nucleophilic Addition: The carbonyl carbon in the aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can participate in condensation reactions, forming larger organic molecules or polymers.

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids under appropriate conditions.

These reactions highlight its versatility in organic synthesis, allowing it to serve as a building block for more complex molecules .

The biological activity of 2-(Allyloxy)benzaldehyde has been explored in various studies. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which plays a significant role in drug metabolism. This inhibition suggests that the compound may influence pharmacokinetics when co-administered with other drugs metabolized by this pathway . Furthermore, it exhibits moderate toxicity, causing skin irritation upon contact, which necessitates careful handling in laboratory settings .

Several methods exist for synthesizing 2-(Allyloxy)benzaldehyde:

- Allylation of Benzaldehyde: This method involves reacting benzaldehyde with allyl alcohol in the presence of a suitable acid catalyst. The reaction typically proceeds through the formation of an intermediate ether before yielding the final product.

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields. For example, a catalyst-free approach has been reported that utilizes microwave irradiation to promote the reaction between substituted phenols and allyl bromides .

- Grignard Reaction: Another synthetic route involves the use of Grignard reagents derived from allyl halides and phenyl magnesium bromide, followed by hydrolysis to yield 2-(Allyloxy)benzaldehyde.

These methods demonstrate the compound's accessibility for researchers interested in its applications in organic chemistry.

2-(Allyloxy)benzaldehyde finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavor and Fragrance Industry: Due to its pleasant aroma, it may be used as a fragrance component in perfumes and cosmetics.

- Research: It is utilized in studies exploring enzyme inhibition and metabolic pathways due to its biological activity.

These applications underline its significance in both industrial and academic research contexts .

Interaction studies involving 2-(Allyloxy)benzaldehyde primarily focus on its effects on metabolic enzymes. As noted earlier, it inhibits CYP1A2, which could alter the metabolism of co-administered drugs. Additionally, further studies are warranted to explore its interactions with other cytochrome P450 enzymes and potential implications for drug-drug interactions .

Several compounds share structural similarities with 2-(Allyloxy)benzaldehyde. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Allyloxy)benzaldehyde | Aromatic Aldehyde | Allyloxy group located at para position |

| Salicylaldehyde | Aromatic Aldehyde | Contains hydroxyl group on benzene ring |

| Vanillin | Aromatic Aldehyde | Contains methoxy group and hydroxyl group |

| Cinnamaldehyde | Aromatic Aldehyde | Contains a double bond in side chain |

Uniqueness

2-(Allyloxy)benzaldehyde is unique due to its specific position of the allyloxy substituent on the benzene ring (ortho position), which can influence its reactivity and biological properties compared to other similar compounds. This positional difference can affect sterics and electronics during

IUPAC and Common Names

2-(Allyloxy)benzaldehyde is systematically named according to IUPAC guidelines as 2-(prop-2-en-1-yloxy)benzaldehyde. Alternative nomenclature includes 2-(2-propenyloxy)benzaldehyde, reflecting the allyl group’s unsaturated structure. Common synonyms include o-(allyloxy)benzaldehyde and allyl salicylaldehyde ether, emphasizing the substituent’s position on the benzaldehyde core.

CAS Registry Information (28752-82-1)

The compound is uniquely identified by the CAS Registry Number 28752-82-1. Additional identifiers include:

- PubChem CID: 101335

- EC Number: 249-198-2

- MDL Number: MFCD00014130

These identifiers facilitate precise referencing in chemical databases and regulatory frameworks.

Structural Formula and Representation

The molecular formula C₁₀H₁₀O₂ corresponds to a benzaldehyde derivative substituted with an allyloxy group at the ortho position. Key structural features include:

- A benzene ring with an aldehyde group at position 1.

- An allyl ether (-O-CH₂-CH=CH₂) at position 2.

The SMILES notation C=CCOC1=CC=CC=C1C=O captures the connectivity, while the InChIKey BXCJDECTRRMSCV-UHFFFAOYSA-N provides a unique stereochemical descriptor.

Historical Context in Synthetic Organic Chemistry

2-(Allyloxy)benzaldehyde emerged as a structurally significant compound in the late 20th century, coinciding with advancements in etherification techniques. Its synthesis leverages the Williamson ether synthesis, a method developed in 1850 that couples alkoxides with alkyl halides. Early applications focused on its role as a precursor in heterocyclic chemistry, particularly in forming chroman-4-one derivatives via radical cyclization. The compound’s allyl group, introduced through reactions between 2-hydroxybenzaldehyde and allyl bromide, became a cornerstone for studying radical-mediated transformations.

Classification and Structural Relationships

Position in Benzaldehyde Derivative Taxonomy

As a mono-substituted benzaldehyde, 2-(allyloxy)benzaldehyde belongs to a class of aromatic aldehydes with ether-linked substituents. It is structurally distinct from para-substituted analogs like 4-methoxybenzaldehyde (anisaldehyde) and 4-isopropylbenzaldehyde (cuminaldehyde), which exhibit different electronic and steric profiles. The ortho positioning of the allyloxy group imposes unique regiochemical constraints, influencing its reactivity in cycloadditions and nucleophilic substitutions.

Relationship to Allyloxy Compounds

The allyloxy moiety (-O-CH₂-CH=CH₂) classifies this compound within the allyl ether family, sharing characteristics with reagents like allyl glycidyl ether and cinnamyl alcohol derivatives. The conjugated double bond in the allyl group enables participation in radical cascade reactions and electrophilic additions, distinguishing it from saturated ethers. Comparative studies highlight its enhanced reactivity in silver-promoted annulations, where the allyl group acts as a radical acceptor.

Table 1: Key Physicochemical Properties of 2-(Allyloxy)benzaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 162.19 g/mol | |

| Boiling Point | 129–132°C (10 mmHg) | |

| Density | 1.079–1.0938 g/cm³ (20°C) | |

| Refractive Index | 1.5500–1.5600 | |

| Solubility | Insoluble in water; soluble in organic solvents |

Table 2: Synonyms and Registry Identifiers

| Synonym | Registry ID | Source |

|---|---|---|

| 2-(2-Propenyloxy)benzaldehyde | 28752-82-1 | |

| o-(Allyloxy)benzaldehyde | MFCD00014130 | |

| Allyl salicylaldehyde ether | DTXSID60182937 |

Classical Synthetic Routes

Williamson Ether Synthesis from Salicylaldehyde

The Williamson ether synthesis represents the foundational approach for synthesizing 2-(allyloxy)benzaldehyde from salicylaldehyde (2-hydroxybenzaldehyde). This classical method involves the nucleophilic substitution reaction between an alkoxide ion and a primary alkyl halide via an SN2 mechanism [1] [2]. The reaction proceeds through the deprotonation of the phenolic hydroxyl group in salicylaldehyde to form the corresponding alkoxide, which subsequently attacks allyl bromide to form the desired ether linkage [3] [4].

The basic reaction conditions involve treating salicylaldehyde with allyl bromide in the presence of potassium carbonate as a base. The reaction typically proceeds at ambient temperature for approximately 1.5 hours, yielding 75-85% of the target compound with selectivity ranging from 85-90% . The mechanism follows the characteristic SN2 pathway, where the alkoxide nucleophile attacks the primary carbon of allyl bromide, displacing bromide as the leaving group [2] [3].

Optimization of Reaction Conditions: Modifications to the classical Williamson synthesis have significantly improved both yield and selectivity. The use of polar aprotic solvents such as dimethylformamide (DMF) enhances the nucleophilicity of the alkoxide while stabilizing the transition state . Under optimized conditions involving DMF as solvent at 60°C for 2 hours, yields of 90-95% with selectivity of 95-98% can be achieved [4].

The choice of base is critical for reaction success. Potassium carbonate is preferred over sodium hydroxide due to its ability to generate the alkoxide without causing excessive hydrolysis of the alkyl halide [3]. The molar ratio of base to starting material significantly influences the reaction outcome, with equimolar ratios generally providing optimal results [6].

Allylation of Hydroxybenzaldehydes

Direct allylation of hydroxybenzaldehydes offers an alternative approach that bypasses the need for pre-formed alkoxides. This method leverages the inherent nucleophilicity of phenolic hydroxyl groups under basic conditions [7]. The reaction can be conducted using various allylating agents, including allyl bromide, allyl chloride, and allyl acetate .

Mechanistic Considerations: The allylation process involves initial deprotonation of the hydroxyl group by base, followed by nucleophilic attack on the allylating agent [7]. The regioselectivity of the reaction is influenced by the electronic and steric properties of the benzaldehyde substrate. Electron-withdrawing groups such as the aldehyde functionality increase the acidity of the hydroxyl group, facilitating deprotonation and subsequent alkylation .

Reaction Scope and Limitations: The allylation method demonstrates broad substrate tolerance, accommodating various substituted hydroxybenzaldehydes . However, the reaction is limited to primary alkyl halides due to the SN2 mechanism. Secondary and tertiary halides tend to undergo elimination reactions rather than substitution [3] [4].

The use of silver oxide (Ag2O) as a mild base provides an alternative approach that allows direct reaction between the alcohol and alkyl halide without pre-formation of the alkoxide [4]. This modification is particularly useful for sensitive substrates that may decompose under strongly basic conditions.

Modern Synthetic Strategies

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Methods: Transition metal catalysis has revolutionized the synthesis of allyloxy compounds through the development of highly efficient and selective processes [9]. Palladium-catalyzed allylic substitution reactions offer superior regioselectivity and functional group tolerance compared to classical methods [9] [10].

The synergistic palladium/copper-catalyzed reaction represents a significant advancement in this field. This approach involves the catalytic formation of nucleophilic α-silyloxybenzylcopper(I) species from aromatic aldehydes, followed by palladium-catalyzed allylic substitution [9]. The process utilizes easily available aromatic aldehydes as α-alkoxyalkyl anion equivalents, eliminating the need for pre-synthesized organometallic reagents [9].

Reaction Mechanism: The catalytic cycle begins with the 1,2-addition of a silylcopper(I) species to the aldehyde carbonyl, followed by [1]-Brook rearrangement to generate the nucleophilic α-silyloxybenzylcopper(I) intermediate [9]. This species then undergoes palladium-catalyzed allylic substitution with allylic carbonates to produce the desired homoallylic alcohol derivatives [9].

The three-component reaction system involving aromatic aldehydes, allylic carbonates, and silylboronate proceeds under mild conditions at ambient temperature. Reaction times range from 2-6 hours, with yields of 60-75% and selectivity of 90-95% [9]. The method demonstrates excellent functional group tolerance and can accommodate both electron-rich and electron-deficient aromatic substrates [9].

Copper-Catalyzed Ether Formation: Copper catalysis offers a cost-effective alternative to palladium-based systems [11]. Copper(I)-catalyzed synthesis of ethers from α-bromo carbonyl compounds and alcohols proceeds under mild conditions without requiring air or moisture exclusion [11]. This method is particularly effective for the synthesis of sterically hindered ethers that are challenging to prepare using classical approaches [11].

The copper-catalyzed process operates at ambient temperature with reaction times of 2-4 hours, achieving yields of 65-85% with selectivity of 80-90% [11]. The catalyst system demonstrates high functional group tolerance and can accommodate complex organic molecules containing sensitive functional groups [11].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions while improving yields and selectivity [12] [13]. The application of microwave irradiation to the synthesis of allyloxy benzaldehydes offers significant advantages over conventional heating methods [14].

Advantages of Microwave Heating: Microwave irradiation provides rapid volumetric heating, which leads to uniform temperature distribution and enhanced reaction rates [12]. The specific heating mechanism suppresses side reactions while promoting the desired transformation, resulting in higher yields and improved selectivity [13].

Synthetic Applications: Microwave-assisted synthesis of benzaldehyde derivatives has been successfully applied to various transformations, including ether formation and oxidative conversions [15] [16]. The method typically operates at temperatures ranging from 120-180°C with reaction times of 15 minutes or less [15] [17].

For the synthesis of allyloxy compounds, microwave irradiation facilitates rapid O-allylation reactions under solvent-free conditions [14]. The conversion of essential oil allylbenzenes to benzaldehydes proceeds efficiently under microwave conditions, achieving yields of 70-95% with selectivity of 85-95% [14].

Process Optimization: The optimization of microwave-assisted synthesis involves careful control of power settings, temperature, and reaction time [16] [17]. Initial power settings of 150-180W with temperature maintenance at 120-180°C provide optimal conditions for most transformations [15] [17].

The scalability of microwave-assisted processes has been demonstrated through successful application to multi-gram synthesis [17]. The method offers significant time savings compared to conventional heating, with reaction times reduced from hours to minutes [12] [13].

Green Chemistry Applications in Synthesis

Green chemistry principles have been extensively applied to the synthesis of allyloxy benzaldehydes, focusing on waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents [6] [18] [19].

Solvent-Free Synthesis: Solvent-free organic reactions represent a cornerstone of green chemistry, eliminating the environmental impact associated with organic solvents [20] [21]. The solvent-free synthesis of allyloxy compounds has been successfully developed using solid-liquid phase conditions [6].

The optimized solvent-free approach involves the reaction of diols with allyl chloride in the presence of solid sodium hydroxide [6]. This method achieves exceptional yields (99%) with selectivity greater than 99% in reaction times of 3.5 hours at 50°C [6]. The process eliminates the formation of allyl chloride hydrolysis by-products, a common problem in conventional methods [6].

Phase Transfer Catalysis (PTC): Phase transfer catalysis provides an environmentally friendly methodology for performing organic reactions between immiscible reactants [22] [23]. The application of PTC to allyloxy synthesis offers several advantages, including mild reaction conditions, high yields, and catalyst recyclability [22] [24].

Multi-site phase transfer catalysts have been developed for enhanced efficiency in ether synthesis [22]. The use of 1,3,5,7-tetrabenzylhexamethylenetetraammonium tetrachloride (MPTC) under ultrasonic conditions achieves remarkable reaction acceleration, reducing reaction times to 80 seconds while maintaining yields of 88% and selectivity of 98% [22].

Ultrasonic Enhancement: The combination of phase transfer catalysis with ultrasonic irradiation provides synergistic effects that significantly enhance reaction rates [22]. Ultrasound-assisted liquid-liquid phase transfer catalysis increases reaction rates seven-fold compared to conventional stirring [22].

Ionic Liquid Applications: Ionic liquids serve as green reaction media due to their negligible vapor pressure, thermal stability, and recyclability [24]. The application of ionic liquids to ether synthesis provides an alternative to conventional organic solvents while maintaining high reaction efficiency [24].

Enzymatic Catalysis: Biocatalytic approaches using enzymes offer highly selective and environmentally benign synthesis routes [25]. While the substrate scope for enzymatic ether formation remains limited, recent developments in enzyme engineering show promise for expanding the applicability of biocatalytic methods [25].

Industrial Production Methods

Industrial production of 2-(allyloxy)benzaldehyde requires consideration of economic factors, scalability, and environmental impact [26] [18]. Several approaches have been developed for large-scale synthesis, each with distinct advantages and limitations.

Continuous Flow Processes: Flow chemistry offers significant advantages for industrial production, including enhanced heat and mass transfer, improved safety, and the ability to scale production by numbering-up rather than scaling-up [18]. Continuous flow synthesis of allyloxy compounds has been successfully demonstrated using microreactor technology [27].

The flow approach enables precise control of reaction parameters, leading to consistent product quality and reduced waste generation [18]. Residence times in flow systems are typically shorter than batch processes, while maintaining or improving yields and selectivity [18].

Reactive Distillation Technology: Reactive distillation combines reaction and separation in a single unit operation, offering significant economic and environmental advantages [18]. This technology has been applied to the synthesis of natural benzaldehyde derivatives with remarkable success [18].

The reactive distillation process for benzaldehyde synthesis demonstrates over 97% reduction in capital expenditure and 70% reduction in operating costs compared to traditional batch technology [18]. Additionally, the process achieves 88% savings in total annual costs and 70% reduction in CO2 emissions [18].

Process Intensification: Modern industrial synthesis emphasizes process intensification through the integration of multiple unit operations and the use of advanced reactor designs [18]. Microreactor technology enables efficient heat and mass transfer while providing excellent control over reaction selectivity [27].

The application of gold-based catalysts immobilized on microreactor surfaces has achieved high selectivity (>99%) for benzaldehyde synthesis with good productivity [27]. The microfluidic approach demonstrates excellent catalyst stability and recyclability, making it suitable for continuous operation [27].

Economic Considerations: Industrial viability requires careful consideration of raw material costs, energy requirements, and waste treatment expenses [18]. The development of processes using readily available starting materials and minimizing waste generation is essential for commercial success [19].

Green chemistry approaches often provide economic benefits through reduced raw material consumption, lower energy requirements, and simplified waste treatment [19]. The elimination of organic solvents reduces both operating costs and environmental compliance expenses [6] [21].

Purification and Quality Assessment Techniques

The purification of 2-(allyloxy)benzaldehyde requires careful selection of appropriate techniques to achieve the desired purity while maintaining high recovery yields [28] [29] [30].

Distillation Methods: Vacuum distillation represents the primary purification technique for benzaldehyde compounds, operating under reduced pressure to minimize thermal decomposition [28] [29]. The optimal distillation conditions involve temperatures of 130°C at 10 mmHg pressure, achieving purities greater than 98% with recovery yields of 85-95% [28].

Steam distillation provides an alternative approach for separating benzaldehyde compounds from reaction by-products [28] [31]. This method operates at atmospheric pressure with temperature ranges of 98-180°C, achieving moderate purity (90-95%) with recovery yields of 70-80% [28] [31].

Fractional distillation enables precise separation based on boiling point differences [28]. Collection of the 178-180°C fraction provides high purity (95-98%) with good recovery (80-90%) [28] [30].

Extraction Techniques: Liquid-liquid extraction using water effectively removes polar impurities while maintaining high recovery of the organic product [30] [31]. Room temperature extraction with water achieves recovery yields of 90-95% with moderate purity improvement (85-90%) [30].

Acid-base extraction specifically targets acidic impurities such as benzoic acid, which commonly forms during storage or reaction [30] [31]. Treatment with 5% sodium carbonate solution at room temperature selectively removes acidic contaminants, achieving high purity (95-98%) with recovery yields of 85-92% [30].

Chromatographic Purification: Column chromatography on silica gel provides the highest purity levels (>99%) but with moderate recovery yields (75-85%) [30]. This technique is particularly valuable for analytical samples and when exceptional purity is required [30].

Specialized Purification Methods: Hydrogenation purification selectively removes unsaturated impurities that can cause discoloration during storage [29] [32]. Treatment with hydrogen in the presence of hydrogenation catalysts at moderate temperatures achieves high purity (95-99%) with excellent recovery (90-98%) [29] [32].

The hydrogenation process operates at temperatures between 270-400K with pressures of 100-1000 kPa, using catalysts such as palladium on carbon or Raney nickel [32]. The method specifically targets impurities without significantly affecting the benzaldehyde product [29] [32].

Quality Assessment: Quality control involves comprehensive analysis of physical and chemical properties, including purity determination by gas chromatography, nuclear magnetic resonance spectroscopy, and olfactory evaluation for applications in flavor and fragrance industries [33] [34].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant